![molecular formula C17H23N3O4S B2862385 N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361747-16-0](/img/structure/B2862385.png)
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as Boc-Pip-S-NHS, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine and is commonly used in the synthesis of peptides and proteins.
Mechanism Of Action
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS reacts with the amino groups of peptides and proteins to form stable amide bonds. The sulfonamide group of N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is highly reactive, and reacts readily with primary amines. The reaction between N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS and amino groups results in the formation of a stable amide bond, which is resistant to hydrolysis.
Biochemical and Physiological Effects:
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS has no direct biochemical or physiological effects. It is a reagent that is used to modify peptides and proteins for scientific research purposes.
Advantages And Limitations For Lab Experiments
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is a highly reactive reagent that can be used to modify peptides and proteins in a variety of ways. It is a useful tool for the synthesis of peptides and proteins, and can be used to introduce sulfonamide groups into peptides and proteins. However, N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is a toxic and hazardous substance, and should be handled with care. It is also relatively expensive, which can be a limitation for some lab experiments.
Future Directions
There are several future directions for the use of N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS. Another potential direction is the use of N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS in the modification of proteins for therapeutic purposes. N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS could be used to modify the activity of proteins, or to target proteins to specific tissues or cells. Overall, N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is a useful reagent for scientific research, and has many potential applications in the future.
Synthesis Methods
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS can be synthesized through a series of chemical reactions. The first step involves the reaction of piperidine with benzenesulfonyl chloride to form N-benzenesulfonylpiperidine. This compound is then reacted with N-methylacrylamide to form N-methyl-N-(2-oxoethyl)-benzenesulfonamide. Finally, this compound is reacted with N-hydroxysuccinimide (NHS) to form N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS.
Scientific Research Applications
N-[2-[3-(Benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamideS is commonly used in scientific research for the synthesis of peptides and proteins. It is a useful reagent for the introduction of sulfonamide groups into peptides and proteins. This compound can be used to modify the N-terminus of peptides and proteins, as well as to introduce sulfonamide groups into the side chains of amino acids.
properties
IUPAC Name |
N-[2-[3-(benzenesulfonamido)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-16(21)19(2)13-17(22)20-11-7-8-14(12-20)18-25(23,24)15-9-5-4-6-10-15/h3-6,9-10,14,18H,1,7-8,11-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQQCYQRFUMVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-benzenesulfonamidopiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
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